Rubratoxin B, monosodium
Description
Significance in Mycotoxin Research
Rubratoxin B is a hepatotoxic mycotoxin, meaning it exerts toxic effects on the liver. wikipedia.orgt3db.camedchemexpress.com Its discovery and subsequent research have contributed significantly to the broader field of mycotoxicology. The study of rubratoxins, including Rubratoxin B, dates back to the 1950s. wikipedia.org Research into Rubratoxin B is crucial for understanding its potential impact on animal health, as it can contaminate animal feeds. t3db.canih.gov The compound is also noted for its potential antitumor activity, adding another dimension to its research significance. medchemexpress.comwikipedia.org
Fungal Origin and Taxonomy
The primary fungal species responsible for producing Rubratoxin B are Penicillium rubrum and, as has been historically reported, Penicillium purpurogenum. wikipedia.orgt3db.canih.gov These fungi are common in soil and have been identified as contaminants in various commodities, particularly cereal grains and animal feeds. t3db.canih.govwikipedia.org Penicillium rubrum Stoll is a well-documented producer of Rubratoxin B. medchemexpress.comnih.gov While P. purpurogenum has also been cited as a producer, some recent classifications suggest that strains previously identified as P. purpurogenum may have been misidentified, and the actual producer is P. crateriforme. bustmold.com However, numerous studies in the existing literature link P. purpurogenum to Rubratoxin B production. nih.govasm.orgoup.com
Beyond the primary producers, other Penicillium species have been investigated for their ability to produce mycotoxins. For instance, certain strains of Penicillium expansum have been found to produce a range of mycotoxins, including, on occasion, Rubratoxin B. neptjournal.com This highlights the diversity of mycotoxin production within the Penicillium genus.
Significant variation in toxin production exists among different strains of the same fungal species. wikipedia.org Studies on Penicillium rubrum have demonstrated that not all isolates produce rubratoxins, and the quantity of toxin produced can vary considerably between toxigenic strains. This intraspecific variability is a critical factor in assessing the risk of mycotoxin contamination.
The production of Rubratoxin B is not constant but is heavily influenced by a range of environmental and nutritional factors. nih.govresearchgate.net Fungal growth and mycotoxin synthesis are distinct processes, and conditions that favor one may not be optimal for the other. aimspress.com Key factors that affect the production of mycotoxins like Rubratoxin B include temperature, water activity (aw), pH, and the composition of the substrate. aimspress.comresearchgate.net
Research has shown that for Penicillium rubrum, stationary cultures yield higher amounts of Rubratoxin B compared to shake cultures, suggesting that aeration plays a role. nih.govresearchgate.net The composition of the growth medium is also critical. For example, a simplified Raulin solution supplemented with malt (B15192052) extract has been found to support high yields of the toxin. nih.govasm.org Furthermore, the availability of certain minerals, such as zinc and iron, can significantly impact the production of Rubratoxin B. nih.gov
Interactive Data Table: Factors Influencing Rubratoxin B Production
| Factor | Condition | Effect on Rubratoxin B Production |
| Fungal Culture | Stationary vs. Shake | Higher yields in stationary cultures. nih.govresearchgate.net |
| Growth Medium | Supplementation | Mosseray's simplified Raulin solution with 2.5% malt extract enhances production. nih.gov |
| Minerals | Zinc | Required for production (at least 0.4 mg/liter). nih.gov |
| Minerals | Iron Sulfate (B86663) | Absence leads to a 50-fold reduction in production. nih.gov |
| Temperature | Optimal Range | Generally, temperatures between 25-30°C are favorable for many mycotoxin-producing fungi. aimspress.com |
| Water Activity (aw) | Optimal Range | A water activity higher than 0.78 is generally conducive to mycotoxin production. aimspress.com |
| pH | Optimal Range | Acidic pH conditions can induce production for some mycotoxins. researchgate.net |
Structure
2D Structure
Properties
CAS No. |
25255-23-6 |
|---|---|
Molecular Formula |
C26H29NaO11 |
Molecular Weight |
540.5 g/mol |
IUPAC Name |
sodium;[2-hydroxy-3-(1-hydroxyheptyl)-5,7,13,15-tetraoxo-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-dien-10-yl]-(6-oxo-2,5-dihydropyran-2-yl)methanolate |
InChI |
InChI=1S/C26H29O11.Na/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32;/h6,8,12,15-16,20-22,27,30H,2-5,7,9-11H2,1H3;/q-1;+1 |
InChI Key |
KURIVZDHMLMUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4C=CCC(=O)O4)[O-])C(=O)OC2=O)O)O.[Na+] |
Origin of Product |
United States |
Biosynthesis and Bioproduction Methodologies
Biosynthetic Pathways and Genetic Determinants
The creation of Rubratoxin B by fungi such as Penicillium rubrum and Penicillium dangeardii is a complex process rooted in the organism's genetic blueprint and executed by a series of precise enzymatic reactions.
Rubratoxin B is classified as a nonadride, a family of fungal metabolites characterized by a core structure formed through the dimerization of two monomer units. The biosynthesis initiates with precursors from primary metabolism. One monomer is a C10 fatty acid-derived polyketide, while the other is a C3 unit originating from the citric acid cycle, likely through oxaloacetate. muni.cz These monomers undergo a dimerization process to form the foundational 5/9/5 ring system of the rubratoxin core. This dimerization is a key step that establishes the complex architecture of the molecule.
Following dimerization, the initial nonadride structure undergoes a cascade of redox modifications to generate the final form of Rubratoxin B and its related compound, Rubratoxin A. This sequence involves at least six different redox enzymes. researchgate.net
Key enzymatic steps include:
Hydroxylation: Four distinct α-ketoglutarate and iron(II)-dependent dioxygenases are responsible for hydroxylating four separate sp³ carbons on the molecule's core structure. researchgate.net
Unsaturated Lactone Formation: A flavin-dependent dehydrogenase participates in creating an unsaturated lactone moiety. researchgate.net
Maleic Anhydride (B1165640) Modification: The flavin-dependent monooxygenase (FMO), RbtA, is involved in the biosynthetic pathway. muni.cz Furthermore, a ferric-reductase-like enzyme, RbtH, plays a crucial role in the regioselective reduction of one of the maleic anhydride groups in Rubratoxin B to form the γ-hydroxybutenolide structure found in Rubratoxin A. researchgate.netfoodprotection.org This reduction is proposed to occur via sequential single-electron transfers from NADH, mediated by a ferredoxin and ferredoxin reductase pair. researchgate.net
Table 1: Key Enzymes in Rubratoxin Biosynthesis
| Enzyme Class | Specific Enzyme(s) | Function | Citation(s) |
|---|---|---|---|
| Dioxygenases | 4 α-KG, Fe(II)-dependent dioxygenases | Hydroxylation of four sp³ carbons | researchgate.net |
| Dehydrogenase | Flavin-dependent dehydrogenase | Formation of the unsaturated lactone | researchgate.net |
| Monooxygenase | RbtA (FMO) | Involved in modification of the maleic anhydride | muni.cz |
The genes encoding the enzymes for rubratoxin synthesis are organized into a biosynthetic gene cluster (BGC). The identification of this BGC was achieved through full genome sequencing of Penicillium dangeardii and subsequent genome mining. asm.org Scientists used the known BGC for byssochlamic acid as a model to find the corresponding cluster for rubratoxin. asm.org This revealed a BGC containing genes for a highly reducing polyketide synthase (hr-PKS), a citrate (B86180) synthase (CS), and seven redox enzymes, among others. asm.org Deleting key genes within this cluster, such as the PKS gene, confirms their role in the pathway and can be used as a strategy to activate other silent BGCs within the fungus. nih.govdss.go.thasm.org
Enzymatic Steps and Key Redox Enzymes (e.g., RbtA, RbtH, dioxygenases, dehydrogenase)
Controlled Bioproduction and Optimization
The quantity of Rubratoxin B produced by fungi is highly dependent on specific cultivation and environmental parameters. Researchers have identified optimal conditions to enhance its yield in laboratory settings.
High yields of Rubratoxin B are typically achieved in stationary liquid cultures rather than in agitated or fermentor conditions where aeration is high. asm.orgresearchgate.netresearchgate.net Pellicle formation in stationary cultures appears to be conducive to toxin production. researchgate.net A commonly used semisynthetic medium for this purpose is Mosseray's simplified Raulin solution. asm.orgresearchgate.net Using this medium, P. rubrum grown in stationary cultures can produce significant quantities of the toxin, with yields as high as 874.7 mg per liter reported after 21 days. researchgate.net
Several nutritional and environmental factors critically influence the yield of Rubratoxin B.
Carbon and Nitrogen Sources: Glucose is a preferred carbon source. foodprotection.org The addition of malt (B15192052) extract to the basal medium is a requirement for robust rubratoxin production; supplementing Mosseray's simplified Raulin solution with 2.5% malt extract has proven effective. asm.orgresearchgate.net Various amino acids can serve as nitrogen sources, with asparagine and glutamic acid supporting the highest yields of Rubratoxin B. foodprotection.org
Minerals: The presence of specific metal ions is crucial. Zinc is required at a concentration of at least 0.4 mg per liter. asm.orgresearchgate.net The absence of iron sulfate (B86663) can lead to a 50-fold decrease in toxin production without significantly impacting the fungus's growth. asm.orgresearchgate.net
Aeration: Toxin production is notably inhibited by high aeration. researchgate.netresearchgate.net Studies have shown that Rubratoxin B was not produced in shake flasks or in fermentors with restricted aeration, indicating a preference for stationary, low-aeration conditions. researchgate.netresearchgate.net
Table 2: Factors Influencing Rubratoxin B Bioproduction
| Factor | Condition | Effect on Yield | Citation(s) |
|---|---|---|---|
| Cultivation Type | Stationary Culture | Enhances production | researchgate.netasm.orgresearchgate.net |
| Shake Flask / Fermentor (High Aeration) | Inhibits or prevents production | asm.orgresearchgate.netresearchgate.net | |
| Media | Mosseray's simplified Raulin solution | Basal medium for high yield | asm.orgresearchgate.net |
| Nutritional Additives | 2.5% Malt Extract | Required for production | asm.orgresearchgate.netresearchgate.net |
| 20% Glucose | Favors maximum growth and toxin production | foodprotection.org | |
| Asparagine / Glutamic Acid | Supports highest yields as nitrogen source | foodprotection.org | |
| Minerals | Zinc (≥ 0.4 mg/L) | Required for production | foodprotection.orgasm.orgresearchgate.net |
Extraction and Purification Methodologies (e.g., liquid-liquid extraction, column chromatography, recrystallization)
Following fermentation, the recovery and purification of Rubratoxin B from the culture medium involve a multi-step process designed to separate the toxin from other metabolites, pigments, and media components. nih.govnih.gov
Liquid-Liquid Extraction The initial recovery step is typically liquid-liquid extraction. The culture filtrate, after removal of the fungal mycelia, is concentrated and then extracted with an organic solvent. nih.gov Diethyl ether is a commonly used solvent for this purpose. nih.govnih.gov The efficiency of this extraction can be enhanced by adjusting the pH of the aqueous medium to 1.5 before extraction. nih.gov Other solvents, such as ethyl acetate (B1210297), have also been employed in successive extraction steps to maximize recovery. nih.gov
Column Chromatography The crude extract obtained from liquid-liquid extraction often contains colored impurities that must be removed. nih.gov Column chromatography is a key purification technique for this purpose. nih.govnih.gov The extract is passed through a column packed with a stationary phase, such as silicic acid or a mixture of silica (B1680970) gel and Celite. nih.govnih.gov
Different solvents or solvent systems (the mobile phase) are used to elute the compounds from the column. Acetone (B3395972) has been used as an eluant for columns packed with silicic acid. nih.gov For columns with silica gel, a gradient elution—where the solvent composition is gradually changed—is effective for separating the toxin from pigments. nih.gov This combination of preparative thin-layer and column chromatography can yield large quantities of fairly pure Rubratoxin B (greater than 1 gram). nih.gov
Recrystallization Recrystallization is often the final step to obtain pure, crystalline Rubratoxin B. The partially purified toxin from the chromatography step is dissolved in a suitable solvent, from which it will crystallize as the solution cools or the solvent evaporates. Acetone is an effective solvent for the recrystallization of Rubratoxin B, yielding a pure crystalline product. nih.gov
Table 2. Summary of Extraction and Purification Methods for Rubratoxin B
| Step | Methodology | Reagents/Materials | Purpose | Reference |
|---|---|---|---|---|
| 1 | Liquid-Liquid Extraction | Diethyl ether, Ethyl acetate-benzene | Initial recovery of toxin from culture filtrate | nih.govnih.gov |
| 2 | Column Chromatography | Stationary Phase: Silicic acid or Silica gel + Celite; Mobile Phase: Acetone or gradient elution | Removal of adhering colored impurities | nih.govnih.gov |
| 3 | Recrystallization | Acetone | Final purification to obtain crystalline toxin | nih.gov |
Mechanistic Studies of Biological Activity
Cellular and Molecular Targets
The primary molecular targets of Rubratoxin B are enzymes critical to mitochondrial respiration and cellular ion homeostasis. Its interaction with these components leads to a cascade of events that compromise cell viability and function.
Rubratoxin B significantly impairs cellular respiration by targeting the mitochondrial electron transport chain. This interference disrupts the cell's main energy-producing pathway, leading to decreased ATP synthesis and increased oxidative stress. nih.gov Studies on isolated mitochondria have demonstrated that Rubratoxin B depresses oxygen consumption. nih.govnih.gov
Research investigating the in vitro effect of Rubratoxin B on the electron transport system of rat liver mitochondria has shown that the mycotoxin depresses oxygen consumption when succinate (B1194679) is used as a substrate. nih.gov This indicates an inhibitory action on or downstream of Complex II (Succinate Dehydrogenase), a critical enzyme in both the citric acid cycle and the electron transport chain. The toxin was observed to depress oxygen consumption in both ADP-lacking and ADP-coupled mitochondria. nih.gov
Rubratoxin B disrupts the mitochondrial respiratory chain, which is essential for oxidative phosphorylation. nih.gov The principal site of action for Rubratoxin B within the mitochondrial electron transport system has been identified as being between cytochrome C1 and the termination of electron flow. nih.gov This disruption of electron transfer interferes with the generation of the proton gradient necessary for ATP synthesis. nih.gov While it inhibits respiration, Rubratoxin B is not classified as a classical uncoupling agent. nih.gov The inhibition of oxidative phosphorylation is expected to increase the generation of reactive oxygen species and reduce the production of ATP. nih.gov
| System/Model | Substrate | Observed Effect | Reference |
|---|---|---|---|
| Isolated Mouse Liver Mitochondria | Not Specified | Disrupted mitochondrial respiration and depressed oxygen consumption. | nih.gov |
| Rat Liver Mitochondria | Succinate or β-hydroxybutyrate | Depressed oxygen consumption in both ADP-lacking and ADP-coupled states. | nih.gov |
| Male Mice Mitochondria | Not Specified | 50% inhibition of oxygen consumption induced by 0.08 mmol Rubratoxin B. | nih.gov |
A significant aspect of Rubratoxin B's mechanism of action is its inhibition of various adenosine (B11128) triphosphatase (ATPase) enzymes. nih.gov These enzymes are vital for numerous cellular functions, including maintaining ion gradients and energy metabolism.
Rubratoxin B is a potent inhibitor of the Na+-K+ ATPase enzyme found in brain microsomes. nih.govnih.gov This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients across the plasma membrane of neurons. Inhibition occurs in a dose-dependent manner, with an estimated IC50 (the concentration required to inhibit 50% of the enzyme's activity) of 6 x 10⁻⁶ M. nih.gov Kinetic analyses have revealed that Rubratoxin B acts as a competitive inhibitor with respect to both sodium (Na+) and potassium (K+) ions, suggesting it interacts with the cation binding sites of the enzyme. nih.gov Conversely, the inhibition is noncompetitive with regard to ATP, indicating that the toxin affects the enzyme's maximum velocity (Vmax) without changing its affinity (Km) for ATP. nih.gov
In addition to the Na+-K+ ATPase, Rubratoxin B also targets the mitochondrial Mg++-dependent ATPase, specifically the oligomycin-sensitive fraction. nih.gov This enzyme complex, also known as F1Fo-ATP synthase, is responsible for the final step of ATP synthesis in oxidative phosphorylation. In vivo studies have shown that the oligomycin-sensitive Mg++ ATPase in the brain is more sensitive to Rubratoxin B than the oligomycin-insensitive fraction. nih.gov The inhibition of this enzyme further contributes to the disruption of cellular energy production initiated by the toxin's effects on the electron transport chain. nih.gov
| Enzyme | Tissue/Model | Inhibition Data | Type of Inhibition | Reference |
|---|---|---|---|---|
| Na+-K+ ATPase | Mouse Brain Microsomes | IC50: 6 x 10⁻⁶ M | Competitive for Na+ and K+; Noncompetitive for ATP | nih.gov |
| Na+-K+ ATPase | Brain (in vivo) | ID50: 1.17 µmol | Not Specified | nih.gov |
| Oligomycin-Sensitive Mg++ ATPase | Brain (in vivo) | ID50: 2.57 µmol | Not Specified | nih.gov |
| Oligomycin-Insensitive Mg++ ATPase | Brain (in vivo) | ID50: 8.35 µmol | Not Specified | nih.gov |
Brain Microsomal Na+-K+ ATPase
Interactions with Nucleic Acids and Macromolecular Synthesis
Rubratoxin B demonstrates significant interactions with nucleic acids and the synthesis of macromolecules, leading to a cascade of cellular effects. These interactions are fundamental to understanding its biological activity.
Effects on DNA and RNA Ultraviolet Absorption Spectra
Research has shown that Rubratoxin B can cause shifts in the ultraviolet (UV) absorption spectra of both DNA and RNA. nih.govresearchgate.net This phenomenon is considered a preliminary yet crucial indicator of the toxin binding to these nucleic acids. researchgate.net Such alterations in the absorption spectra suggest a direct interaction between Rubratoxin B and the molecular structure of DNA and RNA, which can subsequently interfere with their normal functions. nih.govresearchgate.net
Disruption of DNA and RNA Integrity
The binding properties of Rubratoxin B are capable of disrupting the structural integrity of DNA and RNA. nih.govdtic.milxiahepublishing.com This disruption is a consequence of the toxin's interaction with the nucleic acids, as indicated by the shifts in their UV absorption spectra. nih.govresearchgate.net The compromised integrity of these critical macromolecules can lead to malfunctions in the DNA-dependent RNA polymerase activity, which in turn can result in the disaggregation of polyribosomes. researchgate.net This disruption of nucleic acid integrity is a key aspect of Rubratoxin B's mechanism of toxicity. uobabylon.edu.iq
Induction of Apoptosis and Internucleosomal DNA Fragmentation
Rubratoxin B has been identified as an inducer of apoptosis, or programmed cell death. nih.govresearchgate.netnih.gov A hallmark of apoptosis induced by this mycotoxin is the fragmentation of nuclei and the occurrence of internucleosomal DNA fragmentation, often visualized as a "DNA ladder" in laboratory tests. researchgate.netnih.gov Studies using human leukemia (HL-60) cells have demonstrated that exposure to Rubratoxin B leads to the condensation of chromatin and fragmentation of nuclei, which are characteristic features of apoptosis. researchgate.net Interestingly, the induction of apoptosis by Rubratoxin B appears to occur without the need for new protein synthesis. researchgate.net
The table below summarizes the observed effects of Rubratoxin B on apoptosis in HL-60 cells.
| Experimental Condition | Observation | Reference |
| HL-60 cells treated with Rubratoxin B for 24 hours | DNA laddering observed | researchgate.net |
| HL-60 cells treated with Rubratoxin B and EGTA (a calcium chelator) for 24 hours | No DNA laddering observed | researchgate.net |
| HL-60 cells treated with Rubratoxin B and EGTA for 8 hours | DNA laddering observed | researchgate.net |
| HL-60 cells treated with Rubratoxin B and calcium channel blockers (verapamil and diltiazem) | Impaired apoptosis and no internucleosomal fragmentation | nih.gov |
Impact on Total Cellular Deoxyribonucleic Acid and Protein Levels
The administration of Rubratoxin B can lead to significant changes in the levels of total cellular DNA and protein. High doses of the toxin have been shown to cause a decrease in total protein. The inhibitory effect of mixtures containing both aflatoxin B1 and Rubratoxin B on the growth of Tetrahymena pyriformis was attributed solely to Rubratoxin B, which also affected total cellular deoxyribonucleic acid. scilit.com Furthermore, Rubratoxin B has been observed to cause a transient inhibition of leucine (B10760876) incorporation into liver proteins, indicating a suppression of hepatic protein synthesis. This initial suppression was followed by a period of stimulated protein synthesis. Some research suggests that the presence of a lactone moiety in Rubratoxin B allows it to bind with DNA and RNA, altering polymerase functions and inhibiting the synthesis of certain proteins. uobabylon.edu.iq
Modulation of Cellular Communication and Enzymatic Systems
Rubratoxin B also exerts its biological effects by modulating cellular communication pathways and enzymatic systems, which are vital for maintaining tissue homeostasis and normal cellular function.
Inhibition of Gap Junctional Intercellular Communication
A significant action of Rubratoxin B is the inhibition of gap junctional intercellular communication (GJIC). nih.govxiahepublishing.comtmd.ac.jp Gap junctions are essential for direct cell-to-cell communication, allowing the passage of ions and small molecules, which is crucial for coordinating cellular activities and maintaining tissue homeostasis. epa.gov The inhibition of GJIC by xenobiotics like Rubratoxin B is considered a potential mechanism for various toxic endpoints. dtic.mil
Inhibition of Hepatic Cytochrome P-450-Dependent Monooxygenase System
Rubratoxin B has been identified as an inhibitor of the hepatic cytochrome P-450-dependent monooxygenase system. nih.govcnjournals.comdtic.mil This system is a critical component of the liver's detoxification machinery, responsible for the metabolism of a wide array of xenobiotics, including drugs and toxins. Research has shown that Rubratoxin B can interfere with this system, which may alter the toxicity of other compounds. nih.gov
Studies in male mice have specifically demonstrated this inhibitory effect. cnjournals.comdtic.mil The biotransformation of many mycotoxins is mediated by cytochrome P-450 enzymes, a process that can either detoxify the compounds or, in some cases, activate them into more toxic metabolites. researchgate.net The inhibition of this system by Rubratoxin B suggests a complex interaction with metabolic pathways, potentially affecting the clearance and toxic potential of concurrently administered substances. researchgate.net
Reduction of Hepatic and Renal Nonprotein Sulfhydryl Content
A significant biochemical effect of Rubratoxin B is the reduction of nonprotein sulfhydryl (NPSH) content in both the liver and kidneys. nih.govbiodeep.cnresearchgate.net NPSH, primarily in the form of reduced glutathione (B108866) (GSH), plays a crucial role in cellular defense against toxic insults by detoxifying reactive electrophiles and scavenging free radicals.
Experimental studies in Syrian hamsters and Mongolian gerbils have quantified this effect. In both species, administration of Rubratoxin B led to a substantial decrease in NPSH concentrations: a 70% reduction in the liver and a 60% reduction in the renal cortex. researchgate.net This depletion of essential sulfhydryl groups can increase the susceptibility of these organs to oxidative damage and the toxic effects of other xenobiotics. nih.govresearchgate.net Pre-treatment with diethyl maleate, a substance that depletes GSH, exacerbated the toxicity of Rubratoxin B, further highlighting the importance of NPSH in mitigating its harmful effects. researchgate.net
| Species | Tissue | Dose of Rubratoxin B | Reduction in NPSH Content | Reference |
| Syrian Hamster | Liver | 0.4 mg/kg | 70% | researchgate.net |
| Syrian Hamster | Renal Cortex | 0.4 mg/kg | 60% | researchgate.net |
| Mongolian Gerbil | Liver | 2.0 mg/kg | 70% | researchgate.net |
| Mongolian Gerbil | Renal Cortex | 2.0 mg/kg | 60% | researchgate.net |
Inhibition of Matrix Metalloproteinase Activity
Rubratoxin B has been shown to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. researchgate.netmdpi.com These enzymes are zinc-dependent endopeptidases that are crucial for the degradation of extracellular matrix components. Their activity is essential in physiological processes like tissue remodeling, but their dysregulation is implicated in pathological conditions, including tumor invasion and metastasis. jcpjournal.org
In studies using human fibrosarcoma (HT1080) cells, Rubratoxin B demonstrated significant inhibitory effects on both MMP-2 and MMP-9. researchgate.netmdpi.com At a concentration of 30 µM, Rubratoxin B inhibited the activity of MMP-2 by 61.5% and MMP-9 by 74.7%. researchgate.net This inhibition of MMPs is a key aspect of the anti-tumor effects attributed to Rubratoxin B, as it can interfere with the processes of cell migration and invasion. jcpjournal.orgmedkoo.com
| Enzyme | Cell Line | Rubratoxin B Concentration | % Inhibition | Reference |
| MMP-2 | HT1080 | 30 µM | 61.5% | researchgate.net |
| MMP-9 | HT1080 | 30 µM | 74.7% | researchgate.net |
Impact on Carbohydrate Metabolism
Rubratoxin B significantly affects carbohydrate metabolism, leading to reduced hepatic glycogen (B147801) stores. vetlexicon.comnih.gov This is achieved through a dual mechanism: inhibiting enzymes involved in glycogen synthesis and increasing the activity of enzymes that metabolize glycogen precursors. vetlexicon.com
Inhibition of Biosynthetic Enzymes (e.g., glycogen synthetase)
One of the primary ways Rubratoxin B disrupts carbohydrate metabolism is by inhibiting key biosynthetic enzymes. vetlexicon.com Among these, glycogen synthetase (glycogen synthase) is a critical target. vetlexicon.comwho.int Glycogen synthase is the rate-limiting enzyme in the synthesis of glycogen, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain. pan.olsztyn.pl By inhibiting this enzyme, Rubratoxin B directly curtails the liver's ability to store glucose as glycogen. vetlexicon.comwho.int This effect contributes to the observed depletion of hepatic glycogen and can lead to hypoglycemia. vetlexicon.comnih.gov
Effects on Enzymes Metabolizing Glycogen Precursors
In addition to inhibiting glycogen synthesis, Rubratoxin B also affects enzymes involved in the metabolism of glycogen precursors. vetlexicon.com It has been shown to reduce the activity and mRNA levels of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) in mice. nih.gov PEPCK is a key enzyme in gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors. The inhibition of PEPCK further contributes to hepatic glycogen depletion. nih.gov The reduction in PEPCK activity appears to be regulated at the transcriptional level, as evidenced by the decreased levels of its trans-activators, phospho-CREB and C/EBPα, in the livers of treated mice. nih.gov
| Enzyme | Effect of Rubratoxin B | Metabolic Pathway | Consequence | Reference |
| Glycogen Synthetase | Inhibition | Glycogenesis | Reduced Glycogen Synthesis | vetlexicon.comwho.int |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Reduced Activity and mRNA Levels | Gluconeogenesis | Hepatic Glycogen Depletion | nih.gov |
Structure-Activity Relationships (SAR)
The biological activity of Rubratoxin B is intrinsically linked to its complex chemical structure, which features two maleic anhydride (B1165640) rings and a central cyclononane (B1620106) core. mdpi.comrsc.org Studies comparing Rubratoxin B to its analogs, such as Rubratoxin A, provide insight into the structure-activity relationships (SAR).
Rubratoxin A, which differs from Rubratoxin B by the reduction of one maleic anhydride moiety to a γ-hydroxybutenolide, exhibits significantly more potent and specific inhibition of protein phosphatase 2A (PP2A). researchgate.netrsc.org Rubratoxin A inhibits PP2A with a Ki of 28.7 nM, whereas Rubratoxin B is a much weaker inhibitor with a Ki of 3.1 µM, indicating that the γ-hydroxybutenolide motif is a critical pharmacophore for potent PP2A inhibition. researchgate.netrsc.org
Conversely, the bisanhydride structure of Rubratoxin B appears crucial for other activities, such as the inhibition of (Na+-K+)-ATPase. nih.gov Chemical modifications to the Rubratoxin B molecule have been shown to alter its inhibitory effects on this enzyme. medkoo.com The lactone-containing bisanhydride structure is responsible for its dose-dependent inhibition of the enzyme. nih.gov
The structural integrity of the polyfunctional Rubratoxin B molecule is essential for its toxic properties. medkoo.com Even subtle changes, like the hydrolysis of one maleic anhydride ring to a diacid, as seen in rubratoxin acid A, can be presumed to alter its biological activity profile, although such derivatives may also arise as artifacts of extraction. rsc.org
| Compound | Key Structural Difference from Rubratoxin B | Impact on Biological Activity | Reference |
| Rubratoxin A | One maleic anhydride is reduced to a γ-hydroxybutenolide. | ~100-fold stronger inhibition of Protein Phosphatase 2A. | researchgate.netrsc.org |
| Rubratoxin Acid A | One maleic anhydride is hydrolyzed to a diacid. | Likely altered biological activity profile. | rsc.org |
Influence of Maleic Anhydride Ring and Conjugated Lactone Moieties
The toxicity of Rubratoxin B is significantly influenced by the presence of an alpha, beta-unsaturated lactone ring. researchgate.net This structural feature is a recurring motif in a number of natural products that exhibit biological activity. wikipedia.orgresearchgate.net Studies suggest that the maleic anhydride moiety is a crucial component for the biological actions of compounds in this class. researchgate.net In aqueous solutions, rubratoxins can exist in equilibrium, with the maleic anhydride moiety opening to form a dicarboxylic acid, which is considered an active form. nih.gov The electrophilic nature and subsequent alkylating activity conferred by these structures are thought to be central to the toxic effects of Rubratoxin B. researchgate.net
Comparative Activity with Structural Analogues (e.g., Rubratoxin A, Dihydrorubratoxins)
Comparing Rubratoxin B with its structural analogues provides valuable insights into its activity. Rubratoxin A, for instance, is a more potent inhibitor of protein phosphatase 2A (PP2A) than Rubratoxin B. wikipedia.orgnih.gov The inhibitory activity of Rubratoxin A against PP2A is approximately 100 times higher than that of Rubratoxin B. wikipedia.org
Hydrogenation of Rubratoxin B to form dihydrorubratoxin leads to a significant reduction in toxicity. researchgate.net This suggests that the unsaturation in the lactone ring is a critical determinant of its toxic potential. researchgate.net Furthermore, a DNA repair response observed with Rubratoxin A was similar, but not identical, to that of other agents, indicating nuanced differences in the mechanisms of action among these related mycotoxins. researchgate.net
Role of Reactive Carbonyl Groups and Ethylenic Double Bonds
The presence of reactive carbonyl groups and ethylenic double bonds in the Rubratoxin B molecule are significant contributors to its biological effects. epa.gov Reactive carbonyl species (RCS) are known to be produced in living organisms and can modify proteins, nucleic acids, and other biomolecules, leading to cytotoxicity. nih.gov The carbonyl group itself is characterized by a polarized double bond between carbon and oxygen, making the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity is fundamental to many of the biological interactions of Rubratoxin B. The double bonds, particularly the ethylenic double bonds, are also key to its reactivity and have been implicated in its toxic action. epa.gov The loss of a double bond in the terminal furan (B31954) ring of other mycotoxins through processes like irradiation has been shown to reduce their toxicity. core.ac.uk
Interplay with Cellular Stress Responses
Rubratoxin B has been shown to modulate cellular stress responses, including oxidative stress and DNA repair mechanisms. wikipedia.org
Oxidative Stress Markers (e.g., Lipid Peroxidation)
Studies on the effects of Rubratoxin B on the brain have shown that it can influence markers of oxidative stress. nih.govxiahepublishing.com In one study, treatment with Rubratoxin B resulted in either unchanged or decreased levels of lipid peroxidation in various brain regions of mice. nih.govxiahepublishing.com This finding was unexpected, given the pro-oxidant potential of some mycotoxins. nih.gov The observed decrease in lipid peroxidation, measured as thiobarbituric acid-reactive substances (TBARS), suggests a complex cellular response to the toxin. xiahepublishing.com Mycotoxins, in general, are known to induce oxidative stress and lipid peroxidation. mdpi.comresearchgate.net
Antioxidative Enzyme Activity (e.g., Superoxide (B77818) Dismutase)
In conjunction with the changes in oxidative stress markers, Rubratoxin B treatment has been found to significantly increase the activity of the antioxidative enzyme superoxide dismutase (SOD) in all brain regions studied. nih.govxiahepublishing.com SOD is a primary antioxidant enzyme responsible for detoxifying superoxide anions. plos.org The upregulation of SOD activity appears to be a key protective response elicited by the brain to counteract the potential oxidative damage from Rubratoxin B. nih.gov This robust enzymatic response may explain the observed lack of increase in lipid peroxidation. nih.gov
DNA Repair Mechanisms (e.g., Oxyguanosine Glycosylase activity)
Rubratoxin B has been reported to elicit DNA repair responses in the mouse brain. wikipedia.org Specifically, the activity of oxyguanosine glycosylase (OGG1), a key enzyme in the base excision repair pathway for oxidized DNA, was significantly increased in the cerebellum, caudate/putamen, and cortex of mice treated with Rubratoxin B. nih.govxiahepublishing.comnih.gov This enhancement of OGG1 catalytic activity was not due to an increase in the amount of the enzyme protein, but rather an increase in its catalytic efficiency. nih.govxiahepublishing.com This upregulation of DNA repair capacity appears to be a crucial mechanism to maintain the integrity of DNA in the face of potential damage. nih.gov
Interactive Data Tables
Table 1: Effect of Rubratoxin B on Oxidative Stress Markers and Antioxidant Enzymes in Mouse Brain Regions
| Brain Region | Lipid Peroxidation (TBARS) | Superoxide Dismutase (SOD) Activity |
| Cerebellum (CB) | Unchanged or Decreased nih.govxiahepublishing.com | Significantly Increased nih.govxiahepublishing.com |
| Caudate/Putamen (CP) | Unchanged or Decreased nih.govxiahepublishing.com | Significantly Increased nih.govxiahepublishing.com |
| Cortex (CX) | Unchanged or Decreased nih.govxiahepublishing.com | Significantly Increased nih.govxiahepublishing.com |
| Hippocampus (HP) | Unchanged or Decreased nih.govxiahepublishing.com | Significantly Increased nih.govxiahepublishing.com |
| Midbrain (MB) | Unchanged or Decreased nih.govxiahepublishing.com | Significantly Increased nih.govxiahepublishing.com |
| Pons/Medulla (PM) | Unchanged or Decreased nih.govxiahepublishing.com | Significantly Increased nih.govxiahepublishing.com |
Table 2: Effect of Rubratoxin B on Oxyguanosine Glycosylase (OGG1) Activity in Mouse Brain Regions
| Brain Region | OGG1 Activity |
| Cerebellum (CB) | Significantly Increased nih.govxiahepublishing.comnih.gov |
| Caudate/Putamen (CP) | Significantly Increased nih.govxiahepublishing.comnih.gov |
| Cortex (CX) | Significantly Increased nih.govxiahepublishing.comnih.gov |
| Hippocampus (HP) | Not Significantly Increased nih.govxiahepublishing.com |
| Midbrain (MB) | Not Significantly Increased nih.govxiahepublishing.com |
| Pons/Medulla (PM) | Not Significantly Increased nih.govxiahepublishing.com |
Molecular Interactions with Transport Proteins
The cellular uptake and efflux of xenobiotics, including mycotoxins like Rubratoxin B, are often mediated by transmembrane transport proteins. Understanding the interactions between Rubratoxin B and these transporters is crucial for elucidating its pharmacokinetic profile and mechanism of toxicity. Key families of transporters involved in this process are the Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs), which are critical for the disposition of a wide array of endogenous and exogenous substances, particularly in the liver and kidneys. researchgate.netnih.govredalyc.org
Research has demonstrated that Rubratoxin B interacts with members of the human Organic Anion Transporter (OAT) family. researchgate.netnih.gov Specifically, studies utilizing cells stably expressing human OATs (hOATs) have shown that Rubratoxin B inhibits the uptake of substrates mediated by hOAT1, hOAT2, hOAT3, and hOAT4. researchgate.netnih.gov This inhibitory activity suggests that Rubratoxin B is recognized by these transporters and may act as a substrate or an inhibitor.
The affinity of these interactions appears to vary among the different OAT isoforms. Comparative analysis of the 50% inhibitory concentrations (IC₅₀) has indicated that hOAT1 and hOAT3 exhibit higher affinity interactions with a range of mycotoxins, including Rubratoxin B, when compared to hOAT2 and hOAT4. researchgate.netnih.gov This suggests a potentially more significant role for OAT1 and OAT3 in the transport and subsequent cellular accumulation of Rubratoxin B. researchgate.net
Interestingly, an interspecies difference has been noted specifically for the interaction with OAT3. The interaction between Rubratoxin B and OAT3 differs between humans and rats, a factor that could have implications for the extrapolation of toxicological data from animal models to human health risk assessments. researchgate.netnih.gov
While the inhibitory effects of Rubratoxin B on human OATs have been established, specific IC₅₀ values from the primary literature were not available in the searched sources. The following table summarizes the qualitative findings.
Table 1: Interaction of Rubratoxin B, monosodium with Human Organic Anion Transporters (hOATs)
| Transporter | Interaction Type | Affinity Level | Source |
|---|---|---|---|
| hOAT1 | Inhibition of substrate uptake | Higher affinity (compared to hOAT2/4) | researchgate.netnih.gov |
| hOAT2 | Inhibition of substrate uptake | Lower affinity (compared to hOAT1/3) | researchgate.netnih.gov |
| hOAT3 | Inhibition of substrate uptake | Higher affinity (compared to hOAT2/4) | researchgate.netnih.gov |
This table is based on qualitative descriptions from the cited literature, as specific IC₅₀ values were not available in the searched results.
In addition to its interactions with anion transporters, Rubratoxin B has been shown to affect the function of human Organic Cation Transporters (OCTs). researchgate.netnih.gov Studies have demonstrated that Rubratoxin B can inhibit the uptake of organic cations mediated by hOCT1 and hOCT2. researchgate.netnih.govresearchgate.net This finding indicates that the interaction of Rubratoxin B with cellular transport mechanisms is not limited to anionic pathways and extends to cationic ones as well.
The interaction with both OATs and OCTs suggests that these transporters could be a primary pathway for the entry of Rubratoxin B into key target organs such as the liver and kidneys, where these transporters are abundantly expressed. researchgate.netredalyc.org This interaction can lead to increased intracellular concentrations of the toxin, contributing to its hepato- and nephrotoxic effects. nih.gov
Similar to the OATs, while the inhibitory effect of Rubratoxin B on hOCT1 and hOCT2 is documented, the precise IC₅₀ values were not available in the reviewed literature.
Table 2: Interaction of this compound with Human Organic Cation Transporters (hOCTs)
| Transporter | Interaction Type | Source |
|---|---|---|
| hOCT1 | Inhibition of substrate uptake | researchgate.netnih.gov |
This table is based on qualitative descriptions from the cited literature, as specific IC₅₀ values were not available in the searched results.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography separates the components of a mixture for analysis. For Rubratoxin B, several key techniques have been successfully employed.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Rubratoxin B. nih.govfao.org Research has demonstrated that reversed-phase HPLC can effectively resolve Rubratoxin A and Rubratoxin B as distinct peaks. nih.gov One established method utilizes a small-particle (10 µm) column with an acetonitrile-water-ethyl acetate (B1210297) (11:9.9:3) elution solvent, allowing for the separation of both toxins within three minutes. nih.govnih.gov Detection is typically performed using ultraviolet (UV) absorbance at 254 nm. nih.govnih.gov
This HPLC method is highly sensitive, with a detection limit for Rubratoxin B as low as 3 to 5 nanograms. nih.gov The relationship between the peak height and the quantity of injected Rubratoxin B has been shown to be linear over a range of 0.05 to 5 micrograms, ensuring reliable quantification. nih.gov Furthermore, HPLC systems have been developed that provide excellent resolution and can detect as little as 5 ng of Rubratoxin B in mixed feed samples. nih.gov The retention time for Rubratoxin B in one system was reported as 7.9 minutes. datapdf.com
Table 1: HPLC Parameters for Rubratoxin B Analysis
| Parameter | Details | Reference |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govnih.gov |
| Column | Small-particle (10 µm) C18 reversed-phase | nih.govnih.govnih.gov |
| Mobile Phase | Acetonitrile-water-ethyl acetate (11:9.9:3) | nih.govnih.gov |
| Ethyl acetate-chloroform-acetic acid (80:20:1) | datapdf.com | |
| Detection | Ultraviolet (UV) absorbance at 254 nm | nih.govnih.gov |
| Detection Limit | 3-5 ng | nih.gov |
| Linear Range | 0.05-5 µg | nih.gov |
| Retention Time | ~3 minutes; 7.9 minutes | nih.govdatapdf.com |
Thin-Layer Chromatography (TLC) serves as a widely used, simple, and cost-effective method for the detection and characterization of mycotoxins, including Rubratoxin B. libretexts.orgchromatographyonline.comresearchgate.net It is often used for screening extracts and can be applied to purify small amounts of the compound. libretexts.orgumich.edu
For the analysis of Rubratoxin B, silica (B1680970) gel plates (e.g., Silica Gel HF254) are commonly used as the stationary phase. nih.gov A typical mobile phase, or solvent system, for developing the plate is a mixture of glacial acetic acid, methanol, and chloroform (B151607) in a ratio of 2:20:80 by volume. nih.gov After the plate is developed, the compound is visualized. Rubratoxin B appears as a dark spot against a green fluorescent background when viewed under shortwave UV light. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification. libretexts.orgumich.edu In one system, Rubratoxin B exhibited an Rf value of 0.53. sci-hub.se
Table 2: TLC Parameters for Rubratoxin B Detection
| Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | Silica Gel HF254 with fluorescent indicator | nih.gov |
| Mobile Phase | Glacial acetic acid-methanol-chloroform (2:20:80) | nih.gov |
| Toluene-ethyl acetate-formic acid (60:30:10) | asm.org | |
| Detection | Shortwave UV light | nih.gov |
| Appearance | Dark spot against a green fluorescent background | nih.gov |
| Rf Value | ~0.53 | sci-hub.se |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm) to achieve higher resolution, greater speed, and increased sensitivity. researchgate.netresearchgate.net This technique is particularly well-suited for complex multi-mycotoxin analysis in various matrices. lcms.cznih.gov UPLC systems are designed to handle the high back-pressures generated by the densely packed columns. researchgate.net The enhanced separation efficiency of UPLC often leads to a 2-3 times increase in detection sensitivity compared to HPLC. ijsrtjournal.com While many studies focus on multi-mycotoxin methods, the principles are directly applicable to the analysis of Rubratoxin B. lcms.cznih.govresearchgate.net
Thin-Layer Chromatography (TLC)
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a high degree of sensitivity and selectivity, making it an invaluable tool for mycotoxin analysis. nih.govresearchgate.net
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This combination is widely used for the structural characterization, identification, and quantitative analysis of mycotoxins. lcms.cz Recent studies have utilized advanced LC-MS platforms, such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC–Q-TOF-MS), for the analysis of secondary metabolites in food products. nih.gov In one such study analyzing blood oranges, Rubratoxin B was successfully detected in the juice of mummified fruits, demonstrating the capability of this technique to identify the toxin in complex food matrices. nih.govbrill.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for mycotoxin analysis due to its exceptional sensitivity and selectivity, allowing for the detection of very low concentrations in complex samples like cereals, feed, and biological fluids. nih.govmdpi.comnih.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC) in tandem with MS/MS (UHPLC-MS/MS) further enhances performance, offering rapid analysis times and the ability to detect a wide array of toxins simultaneously. nih.govmdpi.comnih.govmdpi.commdpi.comsemanticscholar.org
In a typical LC-MS/MS setup, a triple quadrupole mass spectrometer is used, operating in Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com This mode involves selecting a specific precursor ion for the target analyte (like Rubratoxin B) and then monitoring for specific product ions that are formed upon fragmentation. nih.gov This two-stage filtering process significantly reduces matrix interference and increases the confidence in analyte identification and quantification. nih.gov Methods have been developed for the simultaneous analysis of dozens of mycotoxins, and these can be adapted for the specific quantification of Rubratoxin B. chromatographyonline.comlcms.czresearchgate.netlcms.cz The high sensitivity of these methods allows for detection limits in the parts-per-billion (µg/kg) or even parts-per-trillion (ng/kg) range. nih.govmdpi.com
Table 3: Common Components in LC-MS/MS and UHPLC-MS/MS Systems for Mycotoxin Analysis
| Component | Description | Relevance to Rubratoxin B Analysis |
|---|---|---|
| Chromatography | UHPLC or HPLC | Provides separation of Rubratoxin B from other matrix components. nih.govmdpi.com |
| Column | Reversed-phase (e.g., C18) | Standard for retaining and separating mycotoxins like Rubratoxin B. nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | Commonly used to ionize mycotoxins for MS analysis, often in positive mode. nih.govresearchgate.net |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Orbitrap, TOF) | QqQ is used for highly selective targeted analysis (MRM), while HRMS provides accurate mass data for identification. nih.govlcms.cznih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and specificity for quantification by monitoring specific precursor-product ion transitions. nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS)
Immunoassays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))
Immunoassays are biochemical tests that measure the presence or concentration of a substance through the use of an antibody or antigen as a biorecognition agent. tandfonline.com These methods are widely used for screening mycotoxins in food and feed due to their high sensitivity, specificity, and potential for high-throughput analysis. tandfonline.comnih.gov The development of immunoassays for small molecules like mycotoxins first requires the production of specific antibodies, which is achieved by immunizing animals with a mycotoxin-protein conjugate. researchgate.net
Antibodies specific to Rubratoxin B have been successfully produced and utilized in a radioimmunoassay (RIA) format. tandfonline.comresearchgate.netsci-hub.se RIA is a type of immunoassay that uses radiolabeled antigens to compete with the unlabeled antigen in the sample for binding to a limited number of antibodies.
The Enzyme-Linked Immunosorbent Assay (ELISA) is the most common immunoassay format and avoids the use of radioactive materials. mdpi.com In a typical competitive ELISA for mycotoxin detection, a microtiter plate is coated with a known amount of mycotoxin-protein conjugate. The sample extract is mixed with a specific monoclonal or polyclonal antibody against the mycotoxin and added to the plate. The mycotoxin in the sample competes with the immobilized mycotoxin for binding to the antibody. After an incubation period, the plate is washed, and a secondary antibody conjugated to an enzyme (like horseradish peroxidase) is added. A final washing step is followed by the addition of a chromogenic substrate. The enzyme converts the substrate into a colored product, and the intensity of the color, which is inversely proportional to the concentration of the mycotoxin in the sample, is measured with a microplate reader. mdpi.com
While the development of an "enzyme sorbent immunoassay for rubratoxin B" has been reported jsmyco.org, detailed performance data for commercially available ELISA kits specific to Rubratoxin B are not widely published. However, the performance of ELISAs for other mycotoxins demonstrates the potential of this technique. For instance, highly sensitive ELISAs for Ochratoxin A have been developed with limits of detection in the parts-per-trillion (pg/mL) range. nih.gov
Table 2: Representative Performance Data for a Competitive ELISA (Example: Ochratoxin A)
| Parameter | Typical Value | Description |
| Antibody Type | Monoclonal (mAb) | Ensures high specificity and batch-to-batch consistency. nih.gov |
| IC₅₀ (50% Inhibitory Concentration) | 0.03 - 0.2 ng/mL | The concentration of the mycotoxin that causes a 50% reduction in signal, indicating the midpoint of the assay's dynamic range. nih.govfrontiersin.org |
| Limit of Detection (LOD) | 0.0015 - 0.03 ng/mL | The lowest concentration of the mycotoxin that can be reliably distinguished from a blank sample. nih.govfrontiersin.org |
| Working Range | 0.06 - 0.6 ng/mL | The concentration range over which the assay provides accurate and precise quantification. frontiersin.org |
| Cross-Reactivity | Varies (e.g., <0.1% for other mycotoxins, may be significant for close structural analogs) | The degree to which the antibody binds to compounds other than the target analyte. Low cross-reactivity with unrelated mycotoxins is desired. nih.gov |
| Matrix | Corn, Wheat, Feed | The type of sample the assay has been validated for. nih.gov |
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is a critical step in the analytical workflow for Rubratoxin B, as it is often present at low concentrations within complex biological or food matrices. The primary goals are to extract the toxin efficiently from the sample, remove interfering co-extracted compounds, and concentrate the analyte before analysis. scispace.com
The choice of extraction solvent and method depends on the physicochemical properties of both Rubratoxin B and the sample matrix. scispace.com Rubratoxin B has been successfully extracted from various substrates, including corn, mixed feed, and culture media. datapdf.comnih.gov
Commonly used solvents are relatively polar, such as ethyl acetate, acetonitrile, chloroform, and methanol. scispace.com Research has shown that ethyl acetate is a highly effective solvent for extracting Rubratoxin B from mixed feed. datapdf.com The efficiency of this extraction can be further improved by acidifying the solvent; for example, adding 5% acetic acid to ethyl acetate resulted in a 16% improvement in recovery. datapdf.com For corn and rice, a sequential extraction with diethyl ether followed by an ethyl acetate-benzene mixture has been used. nih.gov Another effective method involves adjusting the sample to pH 1.5 before refluxing with diethyl ether. nih.gov In other studies, chloroform has been used to extract the toxin from fungal cultures grown on fortified Czapek's medium. journalagent.com The extraction process typically involves blending or shaking the ground sample with the chosen solvent system, followed by centrifugation or filtration to separate the liquid extract from the solid matrix. datapdf.comthermofisher.com
Following extraction, the crude extract contains not only Rubratoxin B but also a multitude of other matrix components (lipids, pigments, proteins) that can interfere with subsequent analysis. mdpi.com Therefore, a clean-up step is essential to purify the extract.
Traditional clean-up methods for Rubratoxin B have included column chromatography using adsorbents like silicic acid or silica gel, with acetone (B3395972) used as an eluant. nih.govnih.gov Thin-layer chromatography (TLC) has also been used for both purification and screening. scispace.comnih.gov
Modern clean-up strategies often employ Solid-Phase Extraction (SPE) or Immunoaffinity Chromatography (IAC).
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid adsorbent packed into a cartridge to separate the analyte of interest from interfering compounds. mdpi.com The crude extract is passed through the SPE cartridge, where the analyte is retained. The cartridge is then washed with specific solvents to remove impurities, and finally, the purified analyte is eluted with a different solvent. lcms.cz SPE provides robust and reliable sample preparation for multiple mycotoxin classes from a wide range of food matrices. lcms.cz
Immunoaffinity Chromatography (IAC): IAC is a highly selective clean-up technique that utilizes the specific binding between an antibody and its target antigen (the mycotoxin). mdpi.comscispace.com For this method, monoclonal or polyclonal antibodies specific to the mycotoxin are covalently bound to a solid support matrix (e.g., agarose (B213101) beads) and packed into a column. scispace.com When the sample extract is passed through the column, the mycotoxin binds to the antibodies while matrix interferences are washed away. The purified mycotoxin is then eluted by changing the pH or ionic strength of the buffer, which disrupts the antibody-antigen binding. mdpi.com IAC columns provide excellent purification and can significantly reduce matrix effects in sensitive analytical methods like LC-MS/MS. mdpi.com The development of antibodies against Rubratoxin B makes the production and use of specific IAC columns for its clean-up a feasible and powerful strategy. tandfonline.comresearchgate.net
Environmental and Biological Occurrence, Prevalence, and Fate
Natural Contamination in Agricultural and Food Products
Rubratoxin B, a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum, has been identified as a contaminant in various agricultural commodities and food products. wikipedia.orgwikiwand.commindat.orgt3db.camedchemexpress.com These fungi are known to proliferate on damp materials, including cereals and other foodstuffs. nih.gov
Incidence in Grains and Feedstuffs (e.g., corn, soybeans, poultry and cattle feed)
Penicillium rubrum, a producer of Rubratoxin B, is known to occur in grain corn and soybeans. wikipedia.orgwikiwand.commindat.org Mycotoxins, including Rubratoxin B, can contaminate a wide range of commodities both before and after harvesting. qdu.edu.cn The presence of mycotoxins in animal feed, which can include various grains, is a significant concern for the health of livestock and poultry. fao.orgcabidigitallibrary.org
Research has shown the presence of Rubratoxin B in animal feedstuffs. researchgate.net For instance, P. rubrum was initially isolated from feedstuffs implicated in a mycotoxicosis event in the southeastern United States. asm.org The contamination of feed with mycotoxins like Rubratoxin B can pose a health risk to various animals, including poultry and cattle. cabidigitallibrary.orgpashudhanpraharee.com The fungi producing these toxins can grow on feed ingredients, leading to contamination of the final product. fao.org
Table 1: Incidence of Rubratoxin B in Grains and Feedstuffs
| Commodity | Producing Fungi | Reference |
|---|---|---|
| Corn | Penicillium rubrum | wikipedia.orgwikiwand.commindat.org |
| Soybeans | Penicillium rubrum | wikipedia.orgwikiwand.commindat.org |
| Animal Feedstuffs | Penicillium rubrum, Penicillium purpurogenum | researchgate.netasm.org |
| Poultry Feed | Penicillium spp. | pashudhanpraharee.comresearchgate.net |
| Cattle Feed | Penicillium spp. | cabidigitallibrary.org |
Occurrence in Other Foodstuffs (e.g., mummified citrus fruits)
Beyond grains and feed, Rubratoxin B has been detected in other food items. Notably, studies have identified Rubratoxin B in mummified citrus fruits, specifically in the juice. nih.govresearchgate.netresearchgate.netdntb.gov.ua This finding suggests that post-harvest fungal growth on fruits can lead to contamination with this mycotoxin.
Co-occurrence with Other Mycotoxins in Contaminated Materials
Rubratoxin B often coexists with other mycotoxins in contaminated materials, which can complicate the toxicological profile of the contaminated commodity. The fungi that produce rubratoxins, Penicillium species, frequently grow alongside Aspergillus species, which are known to produce aflatoxins. nih.gov This leads to the potential for simultaneous contamination of grain or feed products with both Rubratoxin B and aflatoxins. nih.gov
Studies have investigated the simultaneous detection of Rubratoxin B and other mycotoxins like aflatoxin B1, ochratoxin A, and zearalenone (B1683625) in corn. researchgate.net The co-occurrence of Rubratoxin B and aflatoxin B1 has been noted in various agricultural products. researchgate.net Furthermore, the presence of Rubratoxin B with patulin (B190374) has been observed in mummified fruits. nih.govberkeley.edu
Table 2: Co-occurrence of Rubratoxin B with Other Mycotoxins
| Co-occurring Mycotoxin | Contaminated Material | Reference |
|---|---|---|
| Aflatoxins | Grains, Feedstuffs | nih.govresearchgate.net |
| Ochratoxin A | Corn | researchgate.net |
| Zearalenone | Corn | researchgate.net |
| Patulin | Mummified fruits | nih.govberkeley.edu |
Biotransformation and Metabolic Fate
The biotransformation of mycotoxins is a critical area of study, as metabolic processes can alter their toxicity. These transformations primarily occur in the liver and gastrointestinal tract, mediated by tissue enzymes and microflora. tandfonline.com
In vivo and in vitro Metabolic Pathways
The liver is a primary site for the metabolism of Rubratoxin B. nih.gov In vivo studies in mice have shown that Rubratoxin B can influence liver metabolism. capes.gov.br Research on isolated rat liver parenchymal cells has also been conducted to understand its metabolic effects. dntb.gov.ua
The metabolism of Rubratoxin B has been investigated using radiolabeled compounds. nih.gov Studies with isolated rat liver have provided insights into its hepatic uptake, disposition, and metabolism. tandfonline.com In vitro studies using rat hepatic subcellular fractions have further detailed the metabolic processes. kisti.re.kr The biotransformation can involve both detoxification and, in some cases, toxification pathways. mdpi.com
Conjugation Reactions (e.g., glucuronide and sulfate (B86663) conjugates)
A key metabolic pathway for many xenobiotics, including mycotoxins, is conjugation with endogenous molecules to facilitate excretion. For Rubratoxin B, the formation of glucuronide and sulfate conjugates has been identified. nih.govnih.gov These conjugation reactions are considered detoxification pathways. tandfonline.com
In rats, these conjugates are excreted in the bile. nih.govnih.gov It is suggested that these conjugates may be hydrolyzed in the intestine, allowing the parent toxin to be reabsorbed in an enterohepatic cycle. nih.govnih.gov The detection of mycotoxins in urine samples after treatment with glucuronidase suggests the presence of glucuronide conjugates. researchgate.net
Enterohepatic Circulation Phenomena
The potential for enterohepatic circulation of Rubratoxin B, a process involving biliary excretion and subsequent reabsorption from the intestine, has been suggested based on its pharmacokinetic profile in animal models. While direct and conclusive evidence remains to be fully elucidated, several studies provide strong indications of this circulatory mechanism.
In a study investigating the disposition of radiolabeled Rubratoxin B in rats, the compound exhibited a prolonged plasma half-life nih.gov. The slow phase of elimination for ¹⁴C-Rubratoxin B-derived radioactivity from plasma was reported to have a half-life of 100.46 hours nih.gov. Such a long half-life is often indicative of enterohepatic recirculation, where the compound is continually re-introduced into the systemic circulation from the gastrointestinal tract nih.gov.
Further supporting this hypothesis is the pattern of excretion observed in rats. Following a single intraperitoneal dose of ¹⁴C-Rubratoxin B, approximately 38.7% of the administered radioactivity was recovered in the feces over a seven-day period, while 41.7% was found in the urine nih.gov. The significant portion of the compound excreted via the fecal route, following parenteral administration, points towards biliary excretion as a primary elimination pathway from the liver nih.govepa.gov. The liver has been identified as a principal organ for the accumulation of Rubratoxin B, with the highest concentration of radioactivity detected within the first hour of administration nih.gov.
In rats, it has been noted that the liver metabolizes Rubratoxin B, forming glucuronide and sulfate conjugates that are then excreted into the bile nih.gov. These conjugated metabolites, being more water-soluble, are transported into the intestines. The subsequent reabsorption of the parent compound or its deconjugated metabolites from the intestine back into the bloodstream would complete the enterohepatic circuit.
The table below summarizes the key pharmacokinetic parameters from a study in rats that are suggestive of the enterohepatic circulation of Rubratoxin B.
| Parameter | Value | Implication for Enterohepatic Circulation |
| Plasma Half-Life (t½) of ¹⁴C-Rubratoxin B-derived radioactivity (slow phase) | 100.46 hours nih.gov | A long plasma half-life suggests that the compound is retained in the body for an extended period, which can be a consequence of recirculation. |
| Excretion in Feces (over 7 days) | 38.7% of administered dose nih.gov | Significant fecal excretion following parenteral administration is a strong indicator of biliary excretion, a prerequisite for enterohepatic circulation. |
| Excretion in Urine (over 7 days) | 41.7% of administered dose nih.gov | While a major route of elimination, the comparable level of fecal excretion highlights the importance of the biliary pathway. |
| Primary Site of Initial Accumulation | Liver nih.gov | The liver's role as the main organ for uptake and metabolism is central to the process of biliary excretion. |
Role of Microbial Flora and Tissue Enzymes in Bioconversion
The biotransformation of Rubratoxin B is a critical factor influencing its toxicokinetics and biological activity. This process is primarily mediated by tissue enzymes, particularly in the liver, while the role of the gut microbiome in its conversion is an area that requires more investigation tandfonline.com.
Tissue Enzyme-Mediated Bioconversion
The liver is the principal site for the metabolism of Rubratoxin B capes.gov.brlongdom.org. Hepatic enzymes, including Phase I and Phase II metabolic enzymes, are involved in the biotransformation of this mycotoxin.
In rats, Rubratoxin B is known to be metabolized into more water-soluble glucuronide and sulfate conjugates, which are then excreted in the bile nih.gov. This indicates the involvement of Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymatic reactions typically facilitate the detoxification and elimination of xenobiotics.
Beyond these detoxification pathways, Rubratoxin B has been shown to interact with and inhibit the activity of several other tissue enzymes, which may contribute to its toxic effects:
Matrix Metalloproteinases (MMPs): Rubratoxin B has been found to inhibit the activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) .
Protein Phosphatase 2A (PP2A): This mycotoxin can also inhibit protein phosphatase 2A, an enzyme involved in various cellular processes .
Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK): Studies in mice have demonstrated that Rubratoxin B can reduce the activity and mRNA levels of PEPCK, a key enzyme in gluconeogenesis. This inhibition is thought to contribute to the hepatic glycogen (B147801) depletion observed in rubratoxicosis nih.gov.
The table below details the known interactions of Rubratoxin B with specific tissue enzymes.
| Enzyme | Effect of Rubratoxin B | Potential Consequence |
| UDP-glucuronosyltransferases (UGTs) | Substrate for conjugation nih.gov | Detoxification and biliary excretion |
| Sulfotransferases (SULTs) | Substrate for conjugation nih.gov | Detoxification and biliary excretion |
| Matrix Metalloproteinase-2 (MMP-2) | Inhibition of activity | Alteration of extracellular matrix remodeling |
| Matrix Metalloproteinase-9 (MMP-9) | Inhibition of activity | Alteration of extracellular matrix remodeling |
| Protein Phosphatase 2A (PP2A) | Inhibition of activity | Disruption of cellular signaling pathways |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Reduction of activity and mRNA levels nih.gov | Impairment of gluconeogenesis and hepatic glycogen depletion |
Role of Microbial Flora in Bioconversion
While the gut microbiota is known to play a significant role in the biotransformation of many mycotoxins, there is a notable lack of specific information regarding the fate of Rubratoxin B in the gastrointestinal tract and its interaction with microbial flora tandfonline.com.
Emerging Research Directions and Potential Applications
Development as a Research Tool in Cell Biology and Biochemistry
Due to its specific interactions with cellular machinery, Rubratoxin B serves as a valuable research tool for probing fundamental biological processes. Its ability to inhibit key enzymes and disrupt cellular functions allows scientists to study specific pathways in detail.
One of the primary mechanisms of action is the inhibition of protein phosphatase 2A (PP2A), a crucial enzyme involved in cellular signal transduction. wikipedia.org While its analogue, Rubratoxin A, is a more potent and specific inhibitor of PP2A, Rubratoxin B also demonstrates this inhibitory activity, albeit with a higher IC50 value of 2.95 μM compared to 170 nM for Rubratoxin A. nih.gov This allows for comparative studies on phosphatase regulation.
Beyond PP2A, Rubratoxin B has been shown to have several other biochemical effects that make it useful in a laboratory setting. It inhibits (Na+-K+)-ATPase, an essential enzyme for maintaining cellular membrane potential. nih.gov The toxin also disrupts mitochondrial respiration, offering a model for studying mitochondrial dysfunction and oxidative stress. nih.gov Further, it has been observed to cause the disaggregation of the polyribosome complex, interfering with protein synthesis, and to inhibit the activity of matrix metalloproteinase-2 and -9, enzymes critical to extracellular matrix remodeling. These diverse activities enable researchers to investigate a wide range of cellular events, from signal transduction and energy metabolism to protein synthesis and cell-matrix interactions. nih.gov Understanding the cellular response to these disruptions can provide insights into protective mechanisms against cellular damage. ontosight.ai
Exploration of Antitumor Activities and Related Mechanisms
Preliminary research indicates that Rubratoxin B possesses antitumor properties, making it a compound of interest for oncological studies. medchemexpress.comwikipedia.orgmedchemexpress.com The mechanisms underlying this activity are linked to its biochemical functions, particularly its ability to modulate signaling pathways that are often dysregulated in cancer.
The primary proposed antitumor mechanism is the inhibition of protein phosphatase 2A (PP2A). Inhibition of PP2A can lead to a cascade of downstream effects that are detrimental to cancer cells. For instance, it may cause the phosphorylation of the CREB protein and subsequent activation of natural killer (NK) cells through the stimulation of interleukin-2, contributing to an antimetastatic immune response. Another related effect is the interference with cell adhesion processes through the phosphorylation of focal adhesion kinase and paxillin, which can hinder cancer cell migration and invasion. Furthermore, the inhibition of matrix metalloproteinase-2 and -9 by Rubratoxin B directly targets the ability of tumors to degrade the extracellular matrix, a key step in metastasis.
| Mechanism | Cellular Target/Pathway | Potential Antitumor Outcome | Reference |
|---|---|---|---|
| Enzyme Inhibition | Protein Phosphatase 2A (PP2A) | Induces phosphorylation of CREB, may activate NK cells, interferes with cell adhesion. | |
| Enzyme Inhibition | Matrix Metalloproteinase-2 (MMP-2) | Inhibits degradation of the extracellular matrix, potentially reducing tumor invasion and metastasis. | |
| Enzyme Inhibition | Matrix Metalloproteinase-9 (MMP-9) | Inhibits degradation of the extracellular matrix, potentially reducing tumor invasion and metastasis. | |
| Apoptosis Induction | General Cytotoxicity | Triggers programmed cell death in cancer cells. |
While Rubratoxin B itself shows these activities, its analogue Rubratoxin A has demonstrated more potent antimetastatic effects in mouse models, an effect also attributed to its powerful inhibition of PP2A. nih.govmedchemexpress.com This suggests that the bisanhydride structure common to rubratoxins is a promising scaffold for the development of new anticancer agents targeting PP2A. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
The development of sensitive and precise analytical methods is crucial for studying Rubratoxin B, both in experimental research and for monitoring its presence in agricultural commodities. ontosight.ai A variety of advanced techniques have been adapted for its detection and quantification.
Chromatographic methods form the cornerstone of Rubratoxin B analysis. High-performance liquid chromatography (HPLC) is widely used, often coupled with mass spectrometry (MS) or ultraviolet (UV) detection. ontosight.aiontosight.airesearchgate.net The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly valued for its high sensitivity, specificity, and accuracy, making it suitable for complex matrices. researchgate.net Other techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) have also been employed. researchgate.net
A 1978 study detailed a specific reversed-phase HPLC method capable of resolving Rubratoxin A and B in under three minutes with high reproducibility. nih.gov This method demonstrated excellent sensitivity, with a detection limit of 3-5 nanograms for Rubratoxin B, and was successfully applied to quantify the toxin in spiked urine and plasma samples. nih.gov More recent approaches utilize metabolomics to screen for multiple mycotoxins, including Rubratoxin B, in food products like fruit juice, providing a broader assessment of contamination risks. brill.com
| Parameter | Specification | Reference |
|---|---|---|
| Technique | Reversed-phase High-Pressure Liquid Chromatography | nih.gov |
| Column | Small-particle (10 µm) C18 column | nih.gov |
| Elution Solvent | Acetonitrile-water-ethyl acetate (B1210297) (11:9.9:3) | nih.gov |
| Detection | Ultraviolet (UV) absorbance at 254 nm | nih.gov |
| Linear Range | 0.05 - 5 µg | nih.gov |
| Detection Limit | 3 - 5 ng | nih.gov |
Genomic and Proteomic Approaches to Mycotoxin Research
The fields of genomics and proteomics offer powerful tools for understanding mycotoxins like Rubratoxin B from a systems-biology perspective. mdpi.com These 'omics' approaches provide comprehensive insights into the genetic basis of toxin production by fungi and the complex cellular responses elicited by the toxin in host organisms.
Genomic and transcriptomic analyses of mycotoxigenic fungi, such as Penicillium expansum which is known to produce Rubratoxin B, help to identify the secondary metabolite gene clusters responsible for toxin biosynthesis. csic.es By sequencing fungal genomes, researchers can pinpoint the specific genes involved and study their regulation. mdpi.com Transcriptomics, the study of gene expression, can further reveal how environmental conditions or interaction with a host plant, such as an apple during infection, can trigger the expression of these gene clusters and lead to toxin production. csic.es
Proteomics, the large-scale study of proteins, is used to investigate the cellular response to Rubratoxin B exposure. mdpi.com For example, studies have used proteomic techniques like Western blotting to measure changes in the levels of specific proteins, such as the DNA repair enzyme OGG1 (8-oxoguanine DNA glycosylase), in mouse brain tissue after exposure to the toxin. nih.gov Such research found that while Rubratoxin B can induce oxidative stress, the brain responds by increasing the catalytic activity of enzymes like OGG1 and superoxide (B77818) dismutase to protect genomic integrity. nih.govxiahepublishing.com These approaches are critical for building a complete picture of the toxin's mechanism of action and the host's defense strategies at the molecular level.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
